molecular formula C19H30ClNO2 B13777722 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride CAS No. 66859-51-6

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride

Cat. No.: B13777722
CAS No.: 66859-51-6
M. Wt: 339.9 g/mol
InChI Key: QEMYOWURCCUCSP-UHFFFAOYSA-N
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Description

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is a chemical compound with the molecular formula C19H30ClNO2 and a molecular weight of 339.90 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a phenylbutanoate ester group. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride typically involves the esterification of 2-phenylbutanoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting ester is then converted to its chloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylpiperidin-1-yl)propyl 2-phenylbutanoate
  • 2-Phenylbutyric acid 3-(2-methylpiperidino)propyl ester hydrochloride

Uniqueness

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a phenylbutanoate ester group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

66859-51-6

Molecular Formula

C19H30ClNO2

Molecular Weight

339.9 g/mol

IUPAC Name

3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride

InChI

InChI=1S/C19H29NO2.ClH/c1-3-18(17-11-5-4-6-12-17)19(21)22-15-9-14-20-13-8-7-10-16(20)2;/h4-6,11-12,16,18H,3,7-10,13-15H2,1-2H3;1H

InChI Key

QEMYOWURCCUCSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCC[NH+]2CCCCC2C.[Cl-]

Origin of Product

United States

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